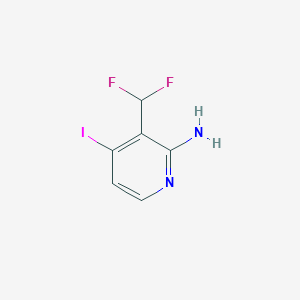

3-(Difluoromethyl)-4-iodopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Difluoromethyl)-4-iodopyridin-2-amine” is a chemical compound that falls under the category of organofluorine compounds . Organofluorine compounds are substances of considerable interest in diverse fields of science because of their unique physical and chemical properties .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. A paper titled “Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties” discusses the synthesis of similar compounds . Another paper titled “Two-step Synthesis of Difluoromethyl-Substituted 2,3-Dihydrobenzoheteroles” also provides insights into the synthesis process .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS analyses . A paper titled “The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective” provides a comprehensive, qualitative, and quantitative survey of non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis visualizing 3-D topology of interactions .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. A paper titled “Late-stage difluoromethylation: concepts, developments and perspective” discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Another paper titled “Recent Advances in the Integrated Microflow Synthesis of Organofluorine Compounds” discusses the synthesis of organofluorine compounds using flow microreactor systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. These properties include mass, color, volume, density, melting points, and boiling points .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized, Water-Soluble BODIPY Derivatives

Functionalized 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives were synthesized to create water-soluble compounds. These derivatives exhibit high fluorescence in aqueous environments, making them valuable for biological imaging applications. Compounds were functionalized with aryl iodide for organometallic couplings, showcasing the utility of halogenated pyridines in creating fluorescent probes (Li et al., 2008).

Aminofluorination of Homoallylic Amines

Boron trifluoride etherate was used as a fluorinating agent in the intramolecular aminofluorination of homoallylic amines, providing 3-fluoropyrrolidines. This reaction, mediated by hypervalent iodine(III) reagent at room temperature, highlights the strategic incorporation of fluorine into organic molecules for enhanced chemical properties (Cui et al., 2014).

Homogeneous Catalytic Aminocarbonylation

The homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics was explored to synthesize N-substituted nicotinamide and related compounds. This process demonstrates the use of halogenated pyridines in creating bioactive molecules through carbonylation reactions, revealing potential applications in pharmaceutical synthesis (Takács et al., 2007).

Trifluoromethylation of Aryl Chlorides

An efficient method for the trifluoromethylation of aryl chlorides was developed, using a palladium catalyst to facilitate the addition of trifluoromethyl groups to various substrates. This methodology is significant for the incorporation of trifluoromethyl groups into organic compounds, enhancing their properties for use in pharmaceuticals and agrochemicals (Cho et al., 2010).

Catalytic Fluoroamination of Alkenes

The catalytic diastereo- and enantioselective fluoroamination of alkenes was demonstrated, providing a route to synthesize β-fluoroaziridine building blocks. This reaction showcases the use of fluorinated pyridine derivatives in synthesizing fluorine-containing molecules with precise stereocontrol, useful in medicinal chemistry and material science (Mennie et al., 2018).

Safety and Hazards

Safety and hazards associated with “3-(Difluoromethyl)-4-iodopyridin-2-amine” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions in the research of “3-(Difluoromethyl)-4-iodopyridin-2-amine” could involve the development of more efficient synthesis methods, exploration of its potential applications in pharmaceuticals, and the study of its mechanism of action. A paper titled “Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones” discusses the potential of difluoromethylation in drug discovery .

Propiedades

IUPAC Name |

3-(difluoromethyl)-4-iodopyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2/c7-5(8)4-3(9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERYKYLKQFMRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804438-79-6 |

Source

|

| Record name | 3-(difluoromethyl)-4-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)

![1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982951.png)

![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)

![2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2982954.png)

![6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2982957.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)

![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)